molecular formula C12H15N3 B1363855 1-(4-Cyanobenzyl)piperazine CAS No. 89292-70-6

1-(4-Cyanobenzyl)piperazine

Cat. No. B1363855
M. Wt: 201.27 g/mol
InChI Key: RPOOHOJBILYQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04421753

Procedure details

A mixture of 13.1 g. of p-cyanobenzaldehyde and 15 ml. of piperazine-1-carboxaldehyde was heated to 100° C. Over 10 minutes, 6 g. of 99% formic acid were added. The mixture was heated for 3 hours, then 200 ml. of 3.6 N hydrochloric acid in ethanol were added and the mixture was refluxed for 4 hours. The solid was collected, washed with ether and suspended in water. 10 N Sodium hydroxide extracted with three 100 ml. portions of chloroform and the combined extracts were evaporated. The residue was suspended in a mixture of 6 N hydrochloric acid and chloroform and filtered. The filtrate was adjusted to pH>7 with 10 N sodium hydroxide, extracted with chloroform, and the extract dried and evaporated to an oil which was distilled, giving α-(1-piperazinyl)-p-tolunitrile as a colorless liquid, b.p. 207°-209° C. (15 mm.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6](C=O)=[CH:5][CH:4]=1)#[N:2].[N:11]1([CH:17]=O)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(O)=O.Cl>C(O)C>[N:11]1([CH2:17][C:6]2[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 13.1 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
10 N Sodium hydroxide extracted with three 100 ml
CUSTOM
Type
CUSTOM
Details
portions of chloroform and the combined extracts were evaporated
ADDITION
Type
ADDITION
Details
The residue was suspended in a mixture of 6 N hydrochloric acid and chloroform
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the extract dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCNCC1)CC1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.